molecular formula C7H5BrFNO B3059444 2-Bromo-3-fluorobenzamide CAS No. 132715-70-9

2-Bromo-3-fluorobenzamide

Cat. No.: B3059444
CAS No.: 132715-70-9
M. Wt: 218.02 g/mol
InChI Key: QIJLTAHMKMBLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-fluorobenzamide is currently unknown. This compound is structurally similar to Broflanilide , which is known to act as a meta-diamide GABA-gated Cl− channel allosteric modulator . .

Mode of Action

If it acts similarly to Broflanilide, it may modulate GABA-gated chloride channels . This would involve the compound binding to these channels and altering their function, potentially leading to changes in neuronal signaling.

Biochemical Pathways

Without specific research on this compound, it’s difficult to summarize the biochemical pathways it may affect. If it does indeed act on GABA-gated chloride channels like Broflanilide , it could impact neuronal signaling pathways and potentially have downstream effects on nervous system function.

Result of Action

If it acts similarly to Broflanilide , it could potentially alter neuronal signaling and have various effects on the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with m-fluorobenzotrifluoride, which undergoes a series of reactions including nitration, bromination, reduction, deamination, separation, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid . This intermediate is then converted to this compound through an amidation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves using cost-effective and readily available starting materials, with reaction conditions designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Bromo-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Bromobenzamide: Similar structure but lacks the fluorine atom.

    3-Fluorobenzamide: Similar structure but lacks the bromine atom.

    2-Bromo-3-fluorobenzoic acid: An intermediate in the synthesis of 2-Bromo-3-fluorobenzamide.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLTAHMKMBLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576938
Record name 2-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132715-70-9
Record name 2-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.